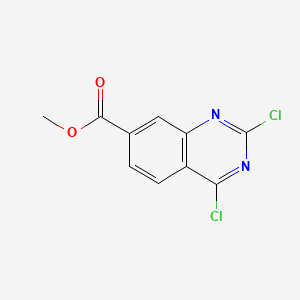

Methyl 2,4-dichloroquinazoline-7-carboxylate

Description

Properties

IUPAC Name |

methyl 2,4-dichloroquinazoline-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2/c1-16-9(15)5-2-3-6-7(4-5)13-10(12)14-8(6)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDGPWZDKZBYRNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654027 | |

| Record name | Methyl 2,4-dichloroquinazoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174074-89-6 | |

| Record name | Methyl 2,4-dichloroquinazoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 2,4-dichloroquinazoline-7-carboxylate" CAS number 174074-89-6

CAS Number: 174074-89-6

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,4-dichloroquinazoline-7-carboxylate is a halogenated heterocyclic compound belonging to the quinazoline family. While detailed public data on this specific molecule remains limited, its structural features, particularly the reactive chloro-substituents, position it as a valuable intermediate in synthetic chemistry. This document provides a summary of the available chemical and physical data for this compound, places it within the broader context of quinazoline chemistry, and outlines its potential applications in drug discovery as a versatile building block.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is compiled from chemical supplier information and databases.

| Property | Value | Source |

| CAS Number | 174074-89-6 | [1][2] |

| Molecular Formula | C10H6Cl2N2O2 | [1] |

| Molecular Weight | 257.07 g/mol | [1] |

| Purity | Typically ≥97% | [1] |

| Classification | Protein Degrader Building Block | [1] |

Synthesis and Reactivity

A general synthetic approach involves the following conceptual steps:

Caption: General synthetic strategy for 2,4-dichloroquinazolines.

The reactivity of this compound is primarily dictated by the two chlorine atoms attached to the quinazoline core. These positions are susceptible to nucleophilic substitution, allowing for the sequential or simultaneous introduction of various functional groups. This reactivity is the basis for its utility as a building block in the synthesis of more complex molecules.

Potential Applications in Drug Discovery

The quinazoline scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[3][4] Derivatives of quinazoline have shown a broad range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Given its structure, this compound serves as a key starting material for creating libraries of substituted quinazolines. The differential reactivity of the chlorine atoms at the 2- and 4-positions can be exploited to introduce different substituents, leading to a diverse range of molecular architectures for screening in drug discovery programs.

The workflow for utilizing this building block in a drug discovery context can be visualized as follows:

References

- 1. calpaclab.com [calpaclab.com]

- 2. 886779-77-7,1-Boc-2-(trifluoromethyl)piperazine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

"Methyl 2,4-dichloroquinazoline-7-carboxylate" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2,4-dichloroquinazoline-7-carboxylate, a key intermediate in the synthesis of various biologically active compounds. This document details its physicochemical properties, experimental protocols for its synthesis and characterization, and its potential role in modulating critical signaling pathways.

Core Data Presentation

The fundamental molecular properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₆Cl₂N₂O₂[1][2] |

| Molecular Weight | 257.07 g/mol [1][2] |

| CAS Number | 174074-89-6[2] |

| Appearance | White to Yellow Solid |

| Purity | Typically ≥97%[2] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from a substituted anthranilic acid derivative. The following protocol is adapted from established methodologies for the synthesis of similar quinazoline structures.

Step 1: Synthesis of Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

-

In a round-bottom flask, combine 4-amino-3-carbomethoxybenzoic acid (1 equivalent) with urea (10 equivalents).

-

Heat the mixture in an oil bath to 190-200°C. The mixture will melt and then solidify as the reaction proceeds.

-

Maintain the temperature for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Allow the reaction mixture to cool to room temperature.

-

Add a 2 M sodium hydroxide solution to the solid mass and heat the mixture to dissolve the product.

-

Filter the hot solution to remove any insoluble impurities.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly to yield Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate.

Step 2: Chlorination to this compound

-

In a well-ventilated fume hood, suspend Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (1 equivalent) in phosphorus oxychloride (POCl₃) (10-20 equivalents).

-

Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the mixture to reflux (approximately 105-110°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic reaction.

-

The product, this compound, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural confirmation of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinazoline ring and the methyl protons of the ester group. The chemical shifts (δ) and coupling constants (J) will be indicative of the substitution pattern. Aromatic protons typically appear in the range of δ 7.0-8.5 ppm, while the methyl ester protons will be a singlet around δ 3.9-4.1 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the ester will be observed downfield (δ ~165 ppm), and the aromatic carbons will appear in the range of δ 120-150 ppm. The methyl carbon of the ester will be a signal around δ 53 ppm.[3][4]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

-

High-Resolution Mass Spectrometry (HRMS): This technique will provide the exact mass of the molecular ion, which should correspond to the calculated mass of C₁₀H₆Cl₂N₂O₂. The isotopic pattern for the two chlorine atoms (a characteristic 3:1 ratio for ³⁵Cl and ³⁷Cl) will also be observable.[5]

Signaling Pathway Interactions

Quinazoline derivatives are well-documented as inhibitors of various signaling pathways, particularly those implicated in cancer progression. The 2,4-dichloro substitution pattern on the quinazoline core serves as a versatile scaffold for the synthesis of potent kinase inhibitors.

Wnt/β-catenin Signaling Pathway

Aberrant activation of the Wnt/β-catenin signaling pathway is a hallmark of many cancers. Certain quinazoline derivatives have been shown to inhibit this pathway downstream of the β-catenin destruction complex.[6][7] This suggests they may interfere with the interaction of β-catenin with its transcriptional co-activators, TCF/LEF, thereby downregulating the expression of Wnt target genes like c-Myc and Cyclin D1.[8]

References

- 1. Methyl2,4-dichloroquinazoline-7-carboxylate | CAS: 174074-89-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. calpaclab.com [calpaclab.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2,4-dichloroquinazoline-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties and synthetic methodologies for Methyl 2,4-dichloroquinazoline-7-carboxylate, a key intermediate in medicinal chemistry and drug discovery.

Core Physical and Chemical Properties

This compound is a quinazoline derivative with the chemical formula C₁₀H₆Cl₂N₂O₂.[1][2] It is commonly used as a building block in the synthesis of more complex molecules with potential therapeutic applications.

Quantitative Physical Properties

| Property | Value | Source |

| Molecular Weight | 257.07 g/mol | [1][2] |

| CAS Number | 174074-89-6 | [1] |

| Appearance | White to yellow to light brown powder or crystalline powder | [3] |

| Melting Point | Estimated: 116-123 °C | Based on 2,4-dichloroquinazoline[3] |

| Boiling Point | Predicted: 348.7 ± 24.0 °C | ChemicalBook[4] |

| Density | Predicted: 1.496 ± 0.06 g/cm³ | ChemicalBook |

| pKa | Predicted: -1.38 ± 0.30 | ChemicalBook |

| Solubility | Soluble in Dimethyl sulfoxide (DMSO) and likely soluble in other polar aprotic solvents. | Inferred from common solvents used in its synthesis and for similar compounds.[5][6] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from a suitable anthranilic acid derivative. The general workflow involves the formation of a quinazoline-2,4-dione intermediate, followed by a chlorination reaction.

Experimental Workflow Diagram

Caption: A diagram illustrating the two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

This procedure outlines the formation of the quinazoline-2,4-dione ring system, a common precursor for various quinazoline derivatives.[7]

-

Materials:

-

2-Aminoterephthalic acid dimethyl ester

-

Urea or Potassium Cyanate

-

Solvent (e.g., Dioxane)

-

-

Procedure:

-

To a stirred suspension of 2-aminoterephthalic acid dimethyl ester in a suitable solvent such as dioxane, add an excess of urea or a solution of potassium cyanate.

-

Heat the reaction mixture to reflux (typically around 100 °C) and maintain for several hours (e.g., 2-4 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate has formed, collect the solid by filtration. If not, the solvent may be removed under reduced pressure.

-

Wash the collected solid with a non-polar solvent (e.g., hexane or ether) to remove impurities.

-

The resulting solid, Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate, can be used in the next step, often without further purification.

-

Step 2: Synthesis of this compound

This protocol describes the chlorination of the quinazoline-2,4-dione intermediate to yield the final product.

-

Materials:

-

Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

(Optional) N,N-Dimethylaniline or other catalyst

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate in an excess of phosphorus oxychloride (POCl₃).

-

Optionally, a catalytic amount of N,N-dimethylaniline can be added to facilitate the reaction.

-

Heat the mixture to reflux (approximately 105-110 °C) and maintain for several hours (typically 4-12 hours). The reaction should be carried out in a well-ventilated fume hood.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, allow the mixture to cool to room temperature.

-

Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic reaction and should be performed with caution.

-

The product, this compound, will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of dichloromethane and hexane).

-

Logical Relationship in Synthesis

The synthesis of this compound follows a logical progression from a readily available starting material to a key heterocyclic intermediate.

Caption: Logical flow of the synthesis from starting material to the final product.

Safety and Handling

As with many chlorinated heterocyclic compounds, this compound should be handled with care in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not widely available, related dichloroquinazoline compounds are known to be irritants to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable synthetic intermediate. While comprehensive experimental data on its physical properties is limited, the provided information, including predicted values and detailed synthetic protocols, serves as a crucial resource for researchers in the field of medicinal chemistry and drug development. The methodologies outlined here provide a solid foundation for the synthesis and further functionalization of this important chemical building block.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Methyl2,4-dichloroquinazoline-7-carboxylate | CAS: 174074-89-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. 460730250 [thermofisher.com]

- 4. Methyl2,4-dichloroquinazoline-7-carboxylate CAS#: 174074-89-6 [chemicalbook.com]

- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Spectral and Synthetic Profile of Methyl 2,4-dichloroquinazoline-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics and synthetic methodology for Methyl 2,4-dichloroquinazoline-7-carboxylate, a key intermediate in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data in public literature, this document presents predicted spectral data based on established principles of spectroscopy and analysis of structurally related quinazoline derivatives. Detailed experimental protocols for its synthesis and spectral analysis are also provided to facilitate its use in research and development.

Core Compound Information

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 174074-89-6[1][2][3] |

| Molecular Formula | C₁₀H₆Cl₂N₂O₂[1][2] |

| Molecular Weight | 257.07 g/mol [1][2][3] |

| Purity | Typically ≥97%[1][2] |

| Storage | 2-8°C, sealed in a dry environment[2] |

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of similar quinazoline structures and fundamental spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~8.40 | d | ~8.5 |

| H-6 | ~8.30 | dd | ~8.5, ~1.5 |

| H-8 | ~8.80 | d | ~1.5 |

| -OCH₃ | ~4.00 | s | - |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Actual values may vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~160 |

| C-4 | ~155 |

| C-4a | ~122 |

| C-5 | ~130 |

| C-6 | ~130 |

| C-7 | ~132 |

| C-8 | ~125 |

| C-8a | ~152 |

| C=O | ~165 |

| -OCH₃ | ~53 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Ester) | 1720 - 1740 | Strong |

| C=N (Quinazoline) | 1610 - 1630 | Medium |

| C=C (Aromatic) | 1500 - 1600 | Medium-Weak |

| C-Cl | 700 - 800 | Strong |

| C-O (Ester) | 1100 - 1300 | Strong |

Table 4: Predicted Mass Spectrometry (MS) Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 256/258/260 | Isotopic pattern due to two chlorine atoms. |

| [M+H]⁺ | 257/259/261 | Protonated molecule. |

| [M-OCH₃]⁺ | 225/227/229 | Loss of the methoxy group. |

Experimental Protocols

Detailed methodologies for the synthesis and spectral characterization of this compound are outlined below. These protocols are based on established procedures for similar compounds.[4][5][6]

Synthesis of this compound

The synthesis is a two-step process involving the formation of a quinazoline-2,4-dione intermediate followed by chlorination.

Step 1: Synthesis of Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-(methoxycarbonyl)benzoic acid and a cyclizing agent like urea (in a 1:5 to 1:10 molar ratio).

-

Heating: Heat the mixture in an oil bath to 190-200 °C for 2-3 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, add a 2 M sodium hydroxide solution to the solidified mass and heat to dissolve the product.

-

Purification: Filter the hot solution to remove insoluble impurities. Acidify the filtrate with concentrated hydrochloric acid to a pH of about 2-3 to precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Chlorination to this compound

-

Reaction Setup: In a well-ventilated fume hood, suspend the dried intermediate from Step 1 in an excess of phosphorus oxychloride (POCl₃) (10-20 molar equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added.

-

Heating: Heat the mixture to reflux (around 105-110 °C) for 4-6 hours, monitoring the reaction by TLC.

-

Quenching: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic.

-

Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

-

Purification: Further purification can be achieved by recrystallization from an appropriate solvent like ethanol or by column chromatography.

Caption: Synthetic pathway for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[7] Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[7] Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquisition: Acquire both ¹H and ¹³C NMR spectra. For ¹H NMR, use a standard single-pulse sequence with a spectral width of about 12-16 ppm, acquiring 16-32 scans with a relaxation delay of 1-2 seconds.[7]

-

Processing: Apply Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction.[7]

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer.[8]

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.[8][9][10]

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[11][12]

-

Data Acquisition: Acquire the mass spectrum in full scan mode to determine the molecular weight and fragmentation pattern.[12] High-resolution mass spectrometry (HRMS) can be used for accurate mass measurement to confirm the elemental composition.[13]

-

Calibration: Calibrate the mass spectrometer using a suitable reference standard to ensure mass accuracy.[13]

Caption: Workflow for the spectral analysis of the target compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound - 羰基化合物 - 西典实验 [seedior.com]

- 3. This compound - CAS:174074-89-6 - Sunway Pharm Ltd [3wpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]

- 6. CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. amherst.edu [amherst.edu]

- 9. community.wvu.edu [community.wvu.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. rsc.org [rsc.org]

Solubility Profile of Methyl 2,4-dichloroquinazoline-7-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quinazoline Derivatives and Solubility

Quinazoline and its derivatives are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals. Their therapeutic applications span a wide range of areas, including oncology, where they are known to act as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors.[1] The solubility of these compounds is a critical physicochemical parameter that profoundly influences their absorption, distribution, metabolism, and excretion (ADME) properties, and ultimately their bioavailability and therapeutic efficacy. Understanding the solubility profile of a quinazoline derivative like Methyl 2,4-dichloroquinazoline-7-carboxylate is therefore a fundamental step in the drug discovery and development process.

Solubility of Related Quinazoline Derivatives: A Comparative Overview

While specific data for this compound is unavailable, studies on other quinazoline derivatives provide valuable insights into their general solubility behavior. The solubility of these compounds is highly dependent on the nature of the solvent and the temperature.

Table 1: Summary of Solubility Characteristics of Various Quinazoline Derivatives

| Compound Class | Common Solvents for Good Solubility | General Solubility Trends | Reference |

| Pyrazolo quinazolines | N,N-dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Solubility generally increases with temperature. Greater solubility observed in DMF. | |

| Quinazoline-7-carbonitrile derivatives | Physiologically relevant aqueous buffers (micromolar range) | Organic solvents can significantly alter solubility compared to aqueous media. | |

| General Quinazolinone Derivatives | Methanol, Ethanol, Acetone, Ethyl acetate, Chloroform, DMSO | Solubility varies, requiring determination in a range of solvents. | [2] |

Studies on various pyrazolo quinazoline derivatives have shown that their solubility increases with temperature.[3] Among the tested organic solvents, which included N,N-dimethylformamide, dimethyl sulphoxide, tetrahydrofuran, 1,4-dioxane, and ethyl acetate, the highest solubility was generally observed in DMF.[3] For other quinazoline derivatives, solubility has been determined in a wide array of solvents to support formulation and biological testing.[2]

Experimental Protocols for Solubility Determination

A standard and reliable method for determining the equilibrium solubility of crystalline compounds like this compound is the gravimetric method .[4] This method involves preparing a saturated solution of the compound, followed by the evaporation of the solvent and weighing the remaining solid.

Gravimetric Method for Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of a compound in a specific solvent at a given temperature.[4]

Materials:

-

The quinazoline derivative to be tested

-

Selected laboratory solvents (e.g., water, ethanol, DMSO, DMF, etc.)[4]

-

Thermostatically controlled shaker or water bath[4]

-

Centrifuge[4]

-

Analytical balance[4]

-

Vials or flasks with secure caps[4]

-

Pipettes[4]

-

Filtration apparatus (e.g., syringe filters)[4]

Procedure:

-

Preparation of a Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.[4]

-

Equilibration: The vials are placed in a thermostatically controlled shaker or water bath and agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged to separate the undissolved solid from the saturated solution.[4]

-

Sample Withdrawal: A precise volume of the clear supernatant is carefully withdrawn using a pipette. To prevent the transfer of any solid particles, the sample may be passed through a syringe filter.[4]

-

Solvent Evaporation: The accurately measured volume of the saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions, such as in a vacuum oven, until a constant weight of the solid residue is achieved.[4]

-

Calculation: The solubility is calculated by dividing the mass of the dried residue by the volume of the aliquot of the saturated solution taken.[4]

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocol for determining solubility.

Caption: Workflow for Gravimetric Solubility Determination.

Factors Influencing Solubility

Several factors can influence the solubility of quinazoline derivatives:

-

Molecular Structure: The presence of different functional groups, their position on the quinazoline ring, and the overall molecular size and shape play a crucial role.

-

Solvent Properties: The polarity, hydrogen bonding capability, and dielectric constant of the solvent are key determinants of solubility. A table of common organic solvents and their properties can be a useful reference.[5]

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[3]

-

pH (for ionizable compounds): The solubility of compounds with acidic or basic functional groups will be highly dependent on the pH of the aqueous medium.

-

Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities.

Conclusion

While direct solubility data for this compound is not currently published, an understanding of the solubility of related quinazoline derivatives provides a solid foundation for experimental work. The gravimetric method is a robust and widely used technique for determining the solubility of such compounds. Careful consideration of the factors influencing solubility will be critical in the development of formulations and the design of meaningful biological assays for this and other novel quinazoline derivatives.

References

"Methyl 2,4-dichloroquinazoline-7-carboxylate" chemical structure and nomenclature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, nomenclature, and potential applications of Methyl 2,4-dichloroquinazoline-7-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Chemical Structure and Nomenclature

This compound is a substituted quinazoline derivative. The core of the molecule is a bicyclic aromatic structure composed of a benzene ring fused to a pyrimidine ring, known as a quinazoline. This core is substituted with two chlorine atoms at positions 2 and 4, and a methyl carboxylate group at position 7.

Chemical Structure:

Nomenclature:

-

Systematic IUPAC Name: this compound

-

Synonyms: 2,4-Dichloro-7-quinazolinecarboxylic acid methyl ester, 7-(Methoxycarbonyl)-2,4-dichloroquinazoline

-

CAS Number: 174074-89-6

Physicochemical Properties

Quantitative data for this compound is not extensively reported in publicly available literature, suggesting it may be a novel or less-studied research chemical. The following table summarizes the available and predicted data.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆Cl₂N₂O₂ | [Calculated] |

| Molecular Weight | 257.07 g/mol | [Calculated] |

| Appearance | White to off-white solid | [General observation for similar compounds] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | [Inferred from structure] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

An In-Depth Technical Guide to Methyl 2,4-dichloroquinazoline-7-carboxylate: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,4-dichloroquinazoline-7-carboxylate is a halogenated quinazoline derivative that has emerged as a valuable intermediate in medicinal chemistry and drug discovery. Its strategic substitution pattern makes it a versatile building block for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of this compound, with a focus on its application in the development of novel therapeutics. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support researchers in their drug development endeavors.

Introduction to Quinazolines in Drug Discovery

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] This bicyclic aromatic heterocycle, composed of fused benzene and pyrimidine rings, offers a versatile template for designing molecules that can interact with a variety of biological targets.[1] The success of quinazoline-based drugs, such as the epidermal growth factor receptor (EGFR) inhibitors gefitinib and erlotinib, has fueled extensive research into the synthesis and biological evaluation of novel quinazoline derivatives.[1]

Discovery and Initial Synthesis of this compound

The specific discovery of this compound is not well-documented in a singular, seminal publication. Its emergence is more of an evolutionary step in the broader exploration of quinazoline chemistry. The Chemical Abstracts Service (CAS) has assigned the number 174074-89-6 to this compound, indicating its registration in the chemical literature. While the initial synthesis is not definitively traced to a single source, its preparation follows established principles of quinazoline chemistry.

The general synthetic strategy for 2,4-dichloroquinazolines often starts from anthranilic acid derivatives. A plausible historical synthetic route, based on well-established chemical transformations, is depicted below. This logical workflow illustrates how the compound could have been first synthesized, even in the absence of a specific "discovery" paper.

Caption: Plausible initial synthetic pathway to this compound.

Contemporary Synthesis and Experimental Protocols

Recent scientific literature provides detailed and optimized protocols for the synthesis of this compound. A notable example is found in the supplementary information of a 2022 study by Turanlı et al., from the Friedrich Schiller University Jena and Gazi University, which utilized this compound as a key intermediate in the development of soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP) inhibitors.[2][3]

Synthesis of the Precursor: Methyl 2,4-dihydroxyquinazoline-7-carboxylate

The synthesis of the dichloro-derivative begins with the preparation of its dihydroxy precursor.

Experimental Protocol:

A mixture of 3-amino-4-(methoxycarbonyl)benzoic acid (1 equivalent) and urea (2 equivalents) is heated at 180-190 °C for a specified period. The reaction mixture is then cooled and treated with a basic solution (e.g., NaOH) to precipitate the product upon acidification (e.g., with HCl). The resulting solid is filtered, washed, and dried to yield Methyl 2,4-dihydroxyquinazoline-7-carboxylate.

Chlorination to this compound

The dihydroxy precursor is then converted to the target compound through a chlorination reaction.

Experimental Protocol:

Methyl 2,4-dihydroxyquinazoline-7-carboxylate (1 equivalent) is suspended in a mixture of phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-dimethylformamide (DMF) or a tertiary amine base like N,N-diisopropylethylamine (DIEA). The reaction mixture is heated under reflux for several hours. After completion, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice-water and the resulting precipitate is filtered, washed thoroughly with water, and dried to afford this compound.

The following diagram illustrates the experimental workflow for the contemporary synthesis:

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| CAS Number | 174074-89-6 |

| Molecular Formula | C₁₀H₆Cl₂N₂O₂ |

| Molecular Weight | 257.07 g/mol |

| Appearance | Off-white to pale yellow solid |

| Purity (typical) | >97% |

| Solubility | Soluble in dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in methanol. |

Role in Drug Discovery: A Key Intermediate

This compound serves as a critical intermediate in the synthesis of more complex quinazoline derivatives with therapeutic potential. The two chlorine atoms at the 2- and 4-positions are highly reactive towards nucleophilic substitution, allowing for the introduction of various functional groups.

Signaling Pathways of Interest

The utility of this intermediate is exemplified in the work of Turanlı et al., who targeted enzymes involved in the arachidonic acid cascade, specifically soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP).[2][3] These enzymes are implicated in inflammatory and cardiovascular diseases.

The logical relationship in the development of inhibitors is shown below:

Caption: Drug discovery workflow utilizing this compound.

Conclusion

This compound is a strategically important molecule in the field of medicinal chemistry. While its specific "discovery" moment is not clearly defined, its synthesis is based on robust and well-understood chemical principles. Its true value lies in its role as a versatile building block, enabling the synthesis of diverse libraries of compounds for biological screening. The detailed synthetic protocols and its application in the development of enzyme inhibitors highlight its continued relevance for researchers and scientists in the pharmaceutical industry. This guide provides the necessary technical information to facilitate its use in the ongoing quest for novel and effective therapeutics.

References

- 1. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]

- 2. Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

The Emergence of Methyl 2,4-dichloroquinazoline-7-carboxylate as a Versatile Scaffold for Targeted Protein Degradation

For Immediate Release

In the rapidly evolving field of targeted protein degradation (TPD), the strategic selection of core building blocks is paramount to the successful design of potent and selective PROTACs (Proteolysis Targeting Chimeras). Among the diverse chemical scaffolds available, Methyl 2,4-dichloroquinazoline-7-carboxylate has emerged as a highly valuable and versatile starting point for the synthesis of novel protein degraders. Its inherent chemical features allow for facile and differential functionalization at the 2- and 4-positions, enabling the systematic construction of heterobifunctional molecules that can effectively recruit E3 ubiquitin ligases to a protein of interest (POI), thereby marking it for proteasomal degradation.

This technical guide provides an in-depth overview of the application of the quinazoline core, exemplified by the ERK5-targeting PROTAC, INY-06-061. While not directly synthesized from this compound, the principles of its design and the methodologies for its evaluation are directly translatable. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of next-generation therapeutics based on targeted protein degradation.

The Quinazoline Core: A Privileged Scaffold in PROTAC Design

The quinazoline ring system is a well-established pharmacophore found in numerous approved drugs, particularly in the oncology space. Its utility in PROTAC design stems from its rigid structure, which provides a predictable framework for orienting the POI-binding ligand and the E3 ligase-recruiting moiety. The 2,4-dichloro substitution pattern of this compound offers two distinct reaction sites for sequential nucleophilic substitution. This allows for the controlled and directional attachment of a linker and a warhead, a critical aspect in optimizing the ternary complex formation between the PROTAC, the POI, and the E3 ligase. The 7-carboxylate group can be further modified to modulate physicochemical properties or to introduce additional interaction points.

Case Study: INY-06-061, a Quinazoline-Based ERK5 Degrader

To illustrate the practical application of a quinazoline core in a PROTAC, we will examine INY-06-061, a potent and selective degrader of Extracellular signal-regulated kinase 5 (ERK5). ERK5 is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway and is implicated in cancer cell proliferation and survival.

INY-06-061 is a heterobifunctional molecule that links a quinazoline-based ATP-competitive inhibitor of ERK5 to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase via a piperazine-alkylamide linker.[1] This rationally designed PROTAC has demonstrated impressive biochemical and cellular activity.

Quantitative Data for INY-06-061

| Parameter | Value | Target/System | Reference |

| Binding Affinity (Kd) | ~12 nM | ERK5 | [1] |

| Degradation (DC50) | ~21 nM | MOLT4 cells (5h treatment) | [1] |

| Maximal Degradation (Dmax) | Not explicitly stated, but significant downregulation at 100 nM | MOLT4 cells | [1] |

| Selectivity | Highly specific for ERK5 out of ~7700 proteins quantified | Global proteomics in MOLT4 cells | [1] |

Experimental Protocols

The development of a potent PROTAC like INY-06-061 involves a series of well-defined experimental procedures. Below are generalized protocols that are representative of the steps taken to synthesize and evaluate such a molecule, based on the known components of INY-06-061.

Synthesis of a Quinazoline-Based PROTAC (Analogous to INY-06-061)

The synthesis of a PROTAC with a 2,4-disubstituted quinazoline core typically involves a multi-step sequence. The following is a representative, conceptual pathway.

Step 1: Synthesis of the Quinazoline Core with Linker Attachment Point. Starting from a suitable anthranilic acid derivative, the quinazoline-4-one core is first constructed. This can be achieved through cyclization with formamide or a similar reagent. Subsequent chlorination, for instance with phosphorus oxychloride, yields a 4-chloroquinazoline intermediate. One of the chloro-positions is then selectively substituted with a nucleophile that will serve as the attachment point for the linker.

Step 2: Attachment of the Linker. A bifunctional linker, such as a piperazine derivative with a protected amine and an alkyl chain, is then coupled to the quinazoline core. This is typically achieved through a nucleophilic aromatic substitution reaction.

Step 3: Deprotection and Coupling to the E3 Ligase Ligand. Following the attachment of the linker, the protecting group on the terminal amine is removed. The deprotected linker-quinazoline intermediate is then coupled to a carboxylic acid-functionalized E3 ligase ligand (e.g., a VHL ligand) using standard peptide coupling reagents such as HATU or HBTU.

Step 4: Final Modification and Purification. The final step involves the introduction of the POI-binding moiety at the remaining reactive position on the quinazoline core. The final PROTAC is then purified to a high degree using techniques such as flash chromatography and reverse-phase high-performance liquid chromatography (HPLC). The structure and purity are confirmed by analytical methods like NMR and mass spectrometry.

Biological Evaluation Protocols

1. Biochemical Binding Affinity Assay (e.g., Isothermal Titration Calorimetry - ITC or Surface Plasmon Resonance - SPR). To determine the binding affinity (Kd) of the PROTAC's warhead to the target protein (e.g., ERK5), a biophysical method like ITC or SPR is employed.

-

Principle: These techniques measure the heat change or the change in refractive index, respectively, upon binding of the ligand to the protein.

-

Procedure (Conceptual): The purified target protein is placed in the sample cell of the instrument. The PROTAC molecule is then titrated into the cell in a stepwise manner. The resulting binding isotherm is fitted to a suitable binding model to calculate the dissociation constant (Kd).

2. Cellular Degradation Assay (Western Blotting). To measure the ability of the PROTAC to induce the degradation of the target protein in a cellular context, a Western blot analysis is performed.

-

Principle: This technique uses specific antibodies to detect the levels of the target protein in cell lysates.

-

Procedure:

-

Culture cells (e.g., MOLT4) to an appropriate density.

-

Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 5 hours).

-

Lyse the cells and quantify the total protein concentration.

-

Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with a primary antibody specific for the target protein (e.g., ERK5) and a loading control (e.g., GAPDH or β-actin).

-

Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities.

-

Normalize the target protein levels to the loading control and plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 value.

-

3. Global Proteomics for Selectivity Profiling (Mass Spectrometry). To assess the selectivity of the PROTAC, a global proteomics approach is used to quantify changes in the abundance of thousands of proteins in response to PROTAC treatment.

-

Principle: This method uses liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify peptides from digested cell lysates.

-

Procedure:

-

Treat cells with the PROTAC at a specific concentration (e.g., 100 nM) and a vehicle control.

-

Lyse the cells and digest the proteins into peptides.

-

Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis (optional but recommended for quantitative accuracy).

-

Analyze the peptide mixture by LC-MS/MS.

-

Identify and quantify the proteins using specialized software.

-

Compare the protein abundance between the PROTAC-treated and control samples to identify off-target effects.

-

Signaling Pathway and Experimental Workflow

The rational design of a PROTAC requires a thorough understanding of the targeted signaling pathway and a systematic experimental workflow for its evaluation.

ERK5 Signaling Pathway

Caption: Simplified ERK5 signaling pathway leading to cancer cell proliferation and survival.

PROTAC Development and Evaluation Workflow

Caption: A streamlined workflow for the design and evaluation of a novel PROTAC.

Conclusion

This compound represents a key building block in the expanding toolbox for targeted protein degradation. Its chemical tractability and the proven success of the quinazoline scaffold in drug discovery make it an attractive starting point for the development of novel PROTACs. The case of INY-06-061, a potent and selective ERK5 degrader, highlights the potential of quinazoline-based PROTACs to address challenging disease targets. By leveraging the synthetic strategies and evaluation methodologies outlined in this guide, researchers can accelerate the discovery and development of the next generation of protein-degrading therapeutics.

References

The Pivotal Role of the Quinazoline Scaffold in Modern Medicinal Chemistry: A Technical Guide Focused on 2,4-Dichloroquinazoline Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a cornerstone in contemporary medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its versatile chemical nature allows for substitutions at various positions, leading to a diverse range of biological activities. Among the plethora of quinazoline-based building blocks, 2,4-dichloroquinazoline and its derivatives are particularly valuable intermediates in the synthesis of potent kinase inhibitors, which are at the forefront of targeted cancer therapy.

This technical guide focuses on the significant role of the 2,4-dichloroquinazoline core, with a specific lens on its application in the development of anticancer agents. While direct and extensive literature on "Methyl 2,4-dichloroquinazoline-7-carboxylate" as a starting material for kinase inhibitors is not prominently available, the chemical reactivity of this compound is expected to be analogous to the well-documented 2,4-dichloroquinazoline scaffold. The chloro-substituents at the 2 and 4 positions are highly susceptible to nucleophilic substitution, providing a versatile platform for the introduction of various functional groups to modulate biological activity. The ester moiety at the 7-position offers an additional site for modification, potentially influencing solubility, metabolic stability, and target engagement.

This guide will delve into the synthesis of bioactive molecules, primarily focusing on the development of p21-activated kinase 4 (PAK4) inhibitors, using the 2,4-dichloroquinazoline scaffold as a key starting material. We will explore the synthetic methodologies, present quantitative biological data, and provide detailed experimental protocols.

Synthetic Strategies and Methodologies

The primary synthetic utility of the 2,4-dichloroquinazoline scaffold lies in the sequential and regioselective displacement of the two chlorine atoms by nucleophiles. The chlorine at the 4-position is generally more reactive towards nucleophilic aromatic substitution (SNAr) under milder conditions compared to the chlorine at the 2-position. This differential reactivity allows for a controlled and stepwise introduction of different substituents.

A common synthetic route towards potent kinase inhibitors involves the reaction of a 2,4-dichloroquinazoline derivative with an appropriate amine. This is often followed by a second nucleophilic substitution at the remaining chloro-position.

General Synthetic Workflow for 2,4-Disubstituted Quinazoline Derivatives

Below is a generalized workflow for the synthesis of 2,4-diaminoquinazoline derivatives, a common structural motif in kinase inhibitors.

Caption: Generalized synthetic workflow for 2,4-diaminoquinazoline derivatives.

Role in Medicinal Chemistry: Targeting Kinases in Cancer

The quinazoline scaffold has been successfully employed in the development of several FDA-approved kinase inhibitors, such as gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR). More recently, this scaffold has been explored for the inhibition of other kinases implicated in cancer, including p21-activated kinase 4 (PAK4).

PAK4 is a serine/threonine kinase that plays a crucial role in cell proliferation, survival, migration, and invasion. Its overexpression is associated with poor prognosis in various cancers, making it an attractive target for anticancer drug discovery.

The PAK4 Signaling Pathway

PAK4 is a key node in several signaling pathways that are often dysregulated in cancer. Inhibition of PAK4 can disrupt these pathways, leading to reduced tumor growth and metastasis.

Caption: Simplified PAK4 signaling pathway and the point of intervention for quinazoline-based inhibitors.

Quantitative Data: Biological Activity of Quinazoline-based PAK4 Inhibitors

The following table summarizes the in vitro biological activity of representative 2,4-diaminoquinazoline derivatives as PAK4 inhibitors. While these compounds were not explicitly synthesized from "this compound," they share the core quinazoline scaffold and demonstrate the potential of this chemical class.

| Compound ID | R1 (Position 4) | R2 (Position 2) | PAK4 IC₅₀ (µM) | Antiproliferative Activity (Cell Line) IC₅₀ (µM) | Citation |

| 9d | 3-ethynylaniline | 1-(piperidin-4-yl)-1H-pyrazol-4-amine | 0.033 | A549: >10 | |

| CZh226 (31) | 1H-pyrazol-3-amine | N-((R)-1-(6-chloropyridin-2-yl)ethyl)piperazine | 0.0111 (Kᵢ = 0.009 µM) | A549: Not specified | |

| KY04031 | (triazine core) | 0.790 | Not specified |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of synthetic and biological studies. Below are representative procedures for the synthesis of a 2,4-diaminoquinazoline derivative and for a kinase inhibition assay.

Synthesis of 2,4-Diaminoquinazoline Derivatives

This protocol is a general representation based on the synthesis of PAK4 inhibitors with a 2,4-diaminoquinazoline core.

Step 1: Synthesis of the 4-amino-2-chloroquinazoline intermediate

-

To a solution of 2,4-dichloroquinazoline (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add the first amine (1.1 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 4-amino-2-chloroquinazoline intermediate.

Step 2: Synthesis of the final 2,4-diaminoquinazoline derivative

-

In a microwave vial, combine the 4-amino-2-chloroquinazoline intermediate (1.0 eq), the second amine (1.2-1.5 eq), and a suitable solvent such as n-butanol or dioxane.

-

Seal the vial and heat the reaction mixture in a microwave reactor at 120-150 °C for 30-60 minutes.

-

Monitor the reaction progress by TLC.

-

After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product by column chromatography or recrystallization.

In Vitro Kinase Inhibition Assay (Example: PAK4)

This protocol describes a common method for evaluating the inhibitory activity of a compound against a specific kinase.

-

Prepare a reaction buffer containing the kinase (e.g., recombinant human PAK4), a fluorescently labeled peptide substrate, and ATP.

-

Add the test compound (dissolved in DMSO) at various concentrations to the reaction mixture.

-

Initiate the kinase reaction by adding ATP and incubate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Measure the amount of phosphorylated and unphosphorylated peptide using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The 2,4-dichloroquinazoline scaffold is a highly valuable and versatile building block in medicinal chemistry, particularly for the development of potent and selective kinase inhibitors for cancer therapy. While specific literature on "this compound" is sparse, the well-established chemistry of the 2,4-dichloroquinazoline core provides a strong foundation for its potential application in drug discovery. The differential reactivity of the two chlorine atoms allows for the systematic synthesis of diverse libraries of compounds. The exploration of derivatives from this scaffold has led to the identification of promising PAK4 inhibitors with nanomolar potency. Further investigation into the synthesis and biological evaluation of derivatives of "this compound" could unveil novel therapeutic agents with enhanced properties, leveraging the additional functional handle provided by the ester group for further optimization.

Navigating the Uncharted: A Technical Guide to the Safe Handling of Methyl 2,4-dichloroquinazoline-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. A specific Safety Data Sheet (SDS) for Methyl 2,4-dichloroquinazoline-7-carboxylate (CAS No. 174074-89-6) was not publicly available at the time of writing. Therefore, the safety and handling precautions outlined herein are based on the general properties of chlorinated heterocyclic compounds, quinazoline derivatives, and standard laboratory safety practices. It is imperative to supplement this guide with a thorough risk assessment and to consult a certified safety professional before handling this compound.

Introduction

This compound is a halogenated quinazoline derivative. The quinazoline scaffold is a prominent feature in many biologically active compounds and approved pharmaceuticals, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial properties. As a chlorinated heterocyclic compound, it is prudent to handle this compound with a high degree of caution due to the potential for toxicity and reactivity. This guide provides a comprehensive overview of the known properties and recommended safety procedures for this compound.

Physicochemical and Toxicological Data

Limited public data is available for this compound. The following tables summarize the available information and provide a comparative context with related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 174074-89-6 | Finetech Industry Limited |

| Molecular Formula | C₁₀H₆Cl₂N₂O₂ | Finetech Industry Limited |

| Molecular Weight | 257.07 g/mol | Finetech Industry Limited |

| Appearance | White to yellow solid | AstaTech, Inc. |

| Purity | ≥95% - ≥97% | AstaTech, Inc., CP Lab Safety |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | 1.5±0.1 g/cm³ | Finetech Industry Limited |

| Flash Point | 137.3±25.9 °C | Finetech Industry Limited |

| Storage | Room temperature, sealed in a dry environment | AstaTech, Inc., Sunway Pharm Ltd |

Table 2: GHS Hazard Information for Structurally Related Compounds

Since a specific SDS for this compound is unavailable, the GHS classifications for related dichlorinated quinazoline compounds are presented to infer potential hazards.

| Compound | GHS Pictograms | Hazard Statements | Precautionary Statements (Examples) |

| 2,4-Dichloroquinazoline | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261, P280, P302+P352, P305+P351+P338 | |

| 4,7-Dichloroquinazoline | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261, P270, P280, P301+P312, P305+P351+P338 |

Note: The hazard information above is for related compounds and should be used for preliminary risk assessment only. The actual hazards of this compound may vary.

Safety and Handling Precautions

Given the lack of specific toxicity data, a conservative approach to handling is essential. Treat this compound as potentially hazardous upon inhalation, ingestion, and skin contact.

Engineering Controls

-

Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Containment: Use of a powder-containment balance enclosure is recommended for weighing and aliquoting the solid material.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear nitrile or neoprene gloves. Double gloving is recommended. Ensure gloves are compatible with chlorinated organic compounds and are changed frequently.

-

Body Protection: A flame-retardant lab coat should be worn. For larger quantities or when there is a risk of splashing, a chemical-resistant apron is advised.

-

Respiratory Protection: If handling outside of a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is required.

Hygiene Practices

-

Avoid creating dust.

-

Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.

-

Contaminated work clothing should not be allowed out of the workplace and should be decontaminated or disposed of as hazardous waste.

Experimental Protocols: General Handling of a Solid Chemical Reagent

The following is a general protocol for handling a solid chemical of unknown toxicity like this compound.

Objective: To safely weigh and prepare a solution of this compound.

Materials:

-

This compound (solid)

-

Appropriate solvent (e.g., DMSO, DMF)

-

Analytical balance within a powder-containment enclosure or chemical fume hood

-

Spatula

-

Weighing paper or boat

-

Vial or flask for solution preparation

-

Vortex mixer or sonicator

-

Appropriate PPE (as described in section 3.2)

Procedure:

-

Preparation: Don all required PPE. Ensure the chemical fume hood or powder-containment enclosure is functioning correctly.

-

Weighing:

-

Place a clean weighing paper or boat on the analytical balance and tare.

-

Carefully transfer the desired amount of this compound onto the weighing paper using a clean spatula.

-

Avoid generating dust. If any material is spilled, clean it up immediately following the spill response procedures.

-

Record the exact weight.

-

-

Solution Preparation:

-

Carefully transfer the weighed solid into the appropriate vial or flask.

-

Add the desired volume of solvent to the container.

-

Seal the container and mix using a vortex mixer or sonicator until the solid is fully dissolved.

-

-

Cleanup:

-

Clean the spatula and any other contaminated reusable equipment thoroughly.

-

Dispose of the weighing paper and any other disposable materials as hazardous waste.

-

Wipe down the work surface in the fume hood.

-

Remove PPE in the correct order to avoid cross-contamination and dispose of gloves as hazardous waste.

-

Wash hands thoroughly.

-

Visualizations

The following diagrams illustrate a general workflow for risk assessment and a hypothetical signaling pathway that could be targeted by quinazoline derivatives.

Caption: Risk assessment and handling workflow for a chemical with limited safety data.

Caption: Hypothetical inhibition of the EGFR signaling pathway by a quinazoline derivative.

Conclusion

This compound is a compound with potential for significant biological activity, making it of interest to the drug discovery and development community. However, the lack of comprehensive safety data necessitates a highly cautious and well-planned approach to its handling. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and conducting thorough risk assessments, researchers can minimize the risks associated with this and other novel chemical entities. It is the responsibility of the user to ensure that all handling of this compound is in accordance with institutional and regulatory guidelines.

Methodological & Application

Application Notes and Protocols for Methyl 2,4-dichloroquinazoline-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,4-dichloroquinazoline-7-carboxylate is a key heterocyclic intermediate in organic synthesis and medicinal chemistry. Its quinazoline scaffold is a privileged structure found in numerous biologically active compounds. The presence of two reactive chlorine atoms at the 2 and 4 positions allows for selective nucleophilic substitution, making it a versatile building block for the synthesis of a diverse range of substituted quinazolines. Notably, this compound serves as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality designed to selectively eliminate disease-causing proteins.[1] This document provides detailed experimental protocols for the synthesis of this compound and highlights its application in targeted protein degradation.

Physicochemical Properties

| Property | Value |

| CAS Number | 174074-89-6 |

| Molecular Formula | C₁₀H₆Cl₂N₂O₂ |

| Molecular Weight | 257.07 g/mol |

| Purity | ≥97% |

| Appearance | Not explicitly found, likely an off-white to yellow solid |

| Melting Point | Not explicitly found |

| Storage | Sealed in dry, Room Temperature |

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 2-amino-4-(methoxycarbonyl)benzoic acid. The first step involves the cyclization to form the quinazoline-2,4-dione core, followed by a chlorination step to yield the final product.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for the preparation of this compound.

Protocol 1: Synthesis of Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

This protocol describes the formation of the quinazoline-2,4-dione ring from 2-amino-4-(methoxycarbonyl)benzoic acid using urea.

Materials and Equipment:

-

2-amino-4-(methoxycarbonyl)benzoic acid

-

Urea

-

Round-bottom flask

-

Oil bath or heating mantle

-

Magnetic stirrer

-

Standard laboratory glassware and safety equipment

Procedure:

-

In a round-bottom flask, thoroughly mix 2-amino-4-(methoxycarbonyl)benzoic acid and urea. A molar ratio of 1:5 to 1:10 (benzoic acid derivative to urea) is recommended.

-

Heat the mixture in an oil bath to 190-200 °C. The mixture will melt and subsequently solidify as the reaction proceeds.

-

Maintain this temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Allow the reaction mixture to cool to room temperature.

-

The resulting solid can be purified by recrystallization from a suitable solvent like ethanol or by washing with hot water to remove excess urea.

| Parameter | Value |

| Starting Material | 2-amino-4-(methoxycarbonyl)benzoic acid |

| Reagent | Urea |

| Reaction Temperature | 190-200 °C |

| Reaction Time | 2-3 hours |

| Typical Yield | Not explicitly found, but generally high for this type of reaction. |

Protocol 2: Synthesis of this compound

This protocol details the chlorination of the intermediate, Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate.

Materials and Equipment:

-

Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅)

-

Dichloromethane (DCM)

-

Toluene

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Rotary evaporator

-

Standard laboratory glassware and safety equipment

Procedure:

-

To a 250 mL flask, add Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate, phosphorus oxychloride (POCl₃, e.g., 76 mL), and phosphorus pentachloride (PCl₅, e.g., 12.1 g, 58.1 mmol).

-

Heat the suspension to reflux overnight under a nitrogen atmosphere. The reaction mixture will turn into a dark orange solution upon completion.

-

Remove the excess POCl₃ by distillation under reduced pressure.

-

Azeotrope the residue with toluene to further remove any residual POCl₃, which will result in an orange solid.

-

Dissolve the solid in dichloromethane (DCM, 50 mL) and slowly add it to a stirred solution of saturated sodium bicarbonate (NaHCO₃, 300 mL).

-

Dilute the resulting biphasic solution with DCM (100 mL) and water (30 mL) and stir for 1 hour at room temperature.

-

Transfer the mixture to a separatory funnel, add more DCM (500 mL), and separate the layers.

-

Extract the aqueous layer with DCM (3 x 100 mL).

-

Combine the organic phases, dry with anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield an orange solid.

-

The crude product can be further purified by flash chromatography.

| Parameter | Value |

| Starting Material | Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate |

| Reagents | POCl₃, PCl₅ |

| Reaction Condition | Reflux |

| Reaction Time | Overnight |

| Typical Yield | Not explicitly found |

Spectroscopic Data

While experimentally determined NMR data for this compound were not found in the searched literature, the following table provides predicted chemical shifts or data from closely related analogs. Researchers should perform their own analytical characterization for verification.

| Data Type | Predicted/Analog Values |

| ¹H NMR | Aromatic protons expected in the range of 7.5-8.5 ppm. Methyl ester protons (s) around 3.9-4.1 ppm. |

| ¹³C NMR | Carbonyl carbon of the ester expected around 165 ppm. Aromatic carbons in the range of 120-155 ppm. Methyl carbon of the ester around 53 ppm. |

Application in Targeted Protein Degradation

This compound is a valuable building block for the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.[2][3]

A PROTAC molecule consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The 2,4-dichloroquinazoline moiety can be selectively functionalized to serve as a scaffold or part of the POI-binding ligand. For instance, the more reactive chlorine at the 4-position can be substituted with a nucleophile to attach a linker, which is then connected to an E3 ligase ligand (e.g., a derivative of thalidomide for recruiting Cereblon E3 ligase).[4][5] The chlorine at the 2-position can be subsequently replaced to modulate the binding affinity and selectivity for the POI.

Mechanism of Action of PROTACs

Caption: General signaling pathway for targeted protein degradation by PROTACs.

The formation of the ternary complex between the POI, the PROTAC, and the E3 ligase brings the POI into close proximity with the E3 ligase.[6] This proximity induces the transfer of ubiquitin molecules from an E2-conjugating enzyme to the POI, leading to its polyubiquitination. The polyubiquitin chain acts as a signal for the proteasome, which then recognizes and degrades the tagged POI. The PROTAC molecule is not consumed in this process and can catalytically induce the degradation of multiple POI molecules.[6] This event-driven pharmacology offers a powerful strategy to target proteins that have been traditionally considered "undruggable" with conventional small molecule inhibitors.[2]

References

- 1. calpaclab.com [calpaclab.com]

- 2. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitors to degraders: Changing paradigm in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of Methyl 2,4-dichloroquinazoline-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,4-dichloroquinazoline-7-carboxylate is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of highly substituted quinazoline derivatives. The quinazoline scaffold is a privileged structure found in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents. The two chlorine atoms at the C2 and C4 positions of the quinazoline ring are susceptible to nucleophilic aromatic substitution (SNAr), providing a convenient handle for the introduction of various functional groups.

Notably, the C4 position is significantly more reactive towards nucleophiles than the C2 position. This regioselectivity is attributed to the greater electron deficiency at the C4 carbon, making it more susceptible to nucleophilic attack. This differential reactivity allows for a stepwise and controlled functionalization of the quinazoline core, enabling the synthesis of diverse compound libraries for drug discovery.

These application notes provide an overview of the SNAr reactions of this compound with various amine nucleophiles and detailed protocols for the synthesis of key intermediates.

Key Applications

-

Synthesis of Kinase Inhibitors: The 4-aminoquinazoline core is a common feature in many potent and selective kinase inhibitors. By reacting this compound with various primary and secondary amines, researchers can readily access a library of 4-substituted-2-chloroquinazoline intermediates, which can be further modified at the C2 position to generate final drug candidates.

-

Fragment-Based Drug Discovery: The title compound serves as an excellent starting point for fragment-based drug discovery campaigns. The sequential displacement of the two chlorine atoms allows for the systematic exploration of chemical space around the quinazoline core.

-

Development of Novel Heterocyclic Scaffolds: The reactivity of the chloro-substituents can be exploited to construct more complex heterocyclic systems through intramolecular cyclization reactions following the initial SNAr step.

Regioselectivity of Substitution

The nucleophilic aromatic substitution on this compound proceeds in a highly regioselective manner. Under typical reaction conditions, amine nucleophiles will preferentially displace the chlorine atom at the C4 position. The substitution at the C2 position generally requires more forcing conditions, such as higher temperatures.

Caption: Regioselectivity of Nucleophilic Aromatic Substitution.

Experimental Protocols

The following protocols are based on established literature procedures and provide a general framework for the SNAr of this compound with various amine nucleophiles.

Protocol 1: General Procedure for the Reaction with Primary and Secondary Amines

This protocol describes a general method for the regioselective substitution at the C4 position of this compound.

Caption: General Experimental Workflow.

Materials:

-

This compound

-

Amine nucleophile (e.g., aniline, N-methylpiperazine, morpholine)

-

Solvent (e.g., ethanol, isopropanol, acetonitrile)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA) (optional, but often recommended)

-